BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)-

Description

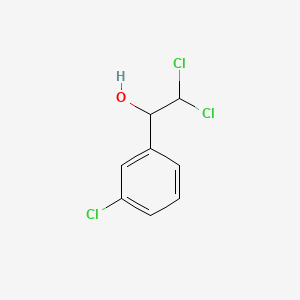

BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)- (CAS: 27683-61-0) is a halogenated derivative of benzyl alcohol with a dichloromethyl (-CCl₂H) group at the alpha position and a chlorine atom at the meta position of the benzene ring. Its molecular formula is C₈H₇Cl₃O, distinguishing it from simpler chlorinated benzyl alcohols due to the combined presence of dichloromethyl and hydroxyl functional groups.

It may serve as a specialty intermediate in organic synthesis or as a subject of environmental toxicology studies due to its halogen content.

Properties

IUPAC Name |

2,2-dichloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLMRTPMNPOFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27683-61-0 | |

| Record name | Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027683610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol,2-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-CHLOROPHENYL)-2,2-DICHLOROETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Intermediate

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- serves as an important intermediate in the synthesis of various chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, which are essential for producing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound has shown potential bioactivity, making it useful in pharmaceutical formulations. It can be utilized in the synthesis of:

- Sympathomimetic Agents : Compounds that mimic the effects of sympathetic nervous system stimulation, which are useful in treating respiratory conditions such as asthma .

Research Applications

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is employed in various research contexts:

- Catalytic Reactions : It participates in palladium-catalyzed C–H activation reactions, which are valuable for the synthesis of complex organic molecules .

- Biological Studies : Its bioactive nature makes it a subject of study for understanding its effects on biological systems and potential therapeutic uses .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic route for benzyl alcohol, m-chloro-alpha-(dichloromethyl)- revealed that varying reaction conditions significantly impacted yield and purity. The optimal conditions were found to be at elevated temperatures with specific catalysts that enhanced chlorination efficiency.

Research assessing the biological activity of this compound indicated potential applications in developing new therapeutic agents due to its ability to modulate biological pathways involved in inflammation and respiratory function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Functional Group and Reactivity Comparisons

- Dichloromethyl vs. Trichloromethyl Groups : The trichloromethyl group (e.g., in 5333-82-4) enhances electron-withdrawing effects, increasing acidity of the hydroxyl group compared to the dichloromethyl analog. This difference may influence solubility and catalytic oxidation behavior .

- Chlorine Position : The meta-chloro substitution in the target compound contrasts with para-chloro derivatives (e.g., 5333-82-4). Meta-substitution often reduces symmetry, affecting crystallization tendencies and intermolecular interactions .

- Hydroxyl Group Retention : Unlike benzal chloride (98-87-3), which lacks a hydroxyl group, the target compound retains alcohol functionality, enabling participation in esterification or oxidation reactions .

Environmental and Toxicological Profiles

- Formation Pathways: Chlorinated benzyl alcohols, including the target compound, form in trace amounts during benzyl alcohol exposure to atomic/molecular chlorine (e.g., in polluted atmospheres or industrial processes) .

- Carcinogenicity Concerns: Halogenated aromatics like BMX-3 (728-40-5) and benzal chloride (98-87-3) are linked to carcinogenic potency in structure–activity relationship studies . While direct data for the target compound is unavailable, its dichloromethyl group may pose similar risks.

Biological Activity

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is a compound with notable biological activity, particularly in the context of cancer research and synthetic chemistry. This article explores its pharmacological properties, synthesis, and applications, supported by data tables and case studies.

- Molecular Formula : CHClO

- CAS Number : 27683-61-0

- Synonyms : Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-

Anti-Cancer Potential

Recent studies have highlighted the potential of benzyl alcohol derivatives in anti-cancer therapies. For instance, a synthesized compound featuring a benzyl group demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116) comparable to established chemotherapeutics like 5-fluorouracil (5-FU). The mechanism involved triggering apoptotic cell death, indicating a promising avenue for further research in cancer treatments .

Table 1: Antiproliferative Activity of Benzyl Alcohol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8d | HCT-116 | 15 | Apoptosis induction |

| 5-FU | HCT-116 | 10 | DNA synthesis inhibition |

| Control | 293T (normal) | >100 | N/A |

The study emphasized that the substitution pattern on the benzyl moiety significantly influences cytotoxicity. Specifically, compounds with electron-donating groups showed enhanced selectivity towards cancer cells while sparing normal cells .

Synthesis and Applications

The synthesis of m-hydroxybenzyl alcohols, including derivatives of benzyl alcohol, has been explored for their utility in organic reactions. These compounds serve as versatile building blocks in cycloadditions and other synthetic transformations. The regioselective (3 + 3) cycloaddition reactions involving these alcohols have yielded high selectivity and good yields for indole-fused products .

Table 2: Yield and Selectivity in Cycloaddition Reactions

| Reaction Type | Yield (%) | Selectivity Ratio (rr) |

|---|---|---|

| Indole-Cycloaddition | 98 | >95:5 |

| Benzyl Alcohol Variant | 87 | >90:10 |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzyl alcohol derivatives on both cancerous and non-cancerous cell lines. The results indicated that certain substitutions on the benzyl ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

- Catalytic Applications : Research has also focused on the catalytic properties of benzyl alcohol derivatives in oxidation reactions. For example, core-shell catalysts utilizing benzyl alcohol demonstrated high conversion rates and selectivity towards valuable aldehyde products, showcasing their potential in industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.